![molecular formula C6H3BrF3N B1289754 3-Bromo-4-(trifluoromethyl)pyridine CAS No. 936841-70-2](/img/structure/B1289754.png)
3-Bromo-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-4-(trifluoromethyl)pyridine is a derivative of pyridine . It is a compound that contains a bromine atom and a trifluoromethyl group attached to a pyridine ring .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyridine can be achieved by trifluoromethylation of 4-iodobenzene . The compound 3-bromo-5-(trifluoromethyl)pyridine is prepared from 3-Bromo-5-iodopyridine . A synthetic method for 3-bromopyridine involves a reaction under the action of hydrogen peroxide .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight of the compound is 226 .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromo-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-4-(trifluoromethyl)pyridine, are widely used in the agrochemical industry . They play a significant role in protecting crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products demonstrate the potential of TFMP derivatives in animal health.
Synthesis of Chiral 4, 4’-Bipyridines
3-Bromo-4-(trifluoromethyl)pyridine is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . These compounds have a wide range of applications in various fields of chemistry.
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . This property makes it a valuable compound in the development of new fungicides.
Development of Fluorinated Organic Chemicals
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives, including 3-Bromo-4-(trifluoromethyl)pyridine, important in the development of fluorinated organic chemicals . These compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
Pain Management
Some research suggests potential applications of TFMP derivatives in pain management . For example, a calcitonin gene-related peptide (CGRP) receptor antagonist, which is a type of painkiller, has been developed using these compounds .
These are just a few of the many potential applications of 3-Bromo-4-(trifluoromethyl)pyridine. As research continues, it is expected that many novel applications of this compound will be discovered in the future .
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNNLECPNPMTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601427 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936841-70-2 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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